2-(tert-Butylamino)oxazole-4-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
122686-30-0 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(tert-butylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-8(2,3)11-7-10-6(4-9)5-12-7/h5H,1-3H3,(H,10,11) |
InChI Key |
RVPHJQAUSHVMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=CO1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butylamino Oxazole 4 Carbonitrile and Its Precursors
Direct Synthesis Approaches to 2-(tert-Butylamino)oxazole-4-carbonitrile
Direct synthesis methods aim to construct the core this compound structure in a limited number of steps, often by leveraging the inherent reactivity of carefully chosen starting materials. These approaches are prized for their efficiency and atom economy.
Routes Involving tert-Butyl Isocyanide and Carbonitrile Precursors
tert-Butyl isocyanide is a versatile reagent in the synthesis of oxazole (B20620) derivatives, capable of participating in various cycloaddition and insertion reactions. rsc.orgrsc.org An efficient method for generating 4-cyanooxazoles involves the trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-promoted triple consecutive insertion of tert-butyl isocyanide into aldehydes. In this type of reaction, the tert-butyl isocyanide can serve as the source for both the "C-N=C" fragment of the tert-butylamino group and the "CN" of the carbonitrile moiety. researchgate.net This strategy allows for the rapid assembly of highly functionalized oxazoles. researchgate.net
Another approach involves the reaction of alkynyl carboxylic acids with tert-butyl isocyanide, often catalyzed by a Lewis acid such as Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃). This reaction proceeds under mild conditions to yield diversely functionalized oxazoles. rsc.orgrsc.org While this specific method typically yields 2-alkynyl oxazoles, modifications in the substrate or reaction pathway could potentially be adapted for the synthesis of 2-aminooxazole derivatives.
One-Pot Cyclization and Multicomponent Reaction Strategies
One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies for the construction of complex heterocyclic scaffolds like oxazoles from simple, readily available precursors in a single operation. researchgate.netnih.gov Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful in this regard. nih.govresearchgate.net These reactions capitalize on the unique reactivity of the isocyanide functional group to combine three or more starting materials, rapidly building molecular complexity.
For instance, the van Leusen oxazole synthesis is a well-established method that utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to form the oxazole ring. nih.govmdpi.com While the classical van Leusen reaction yields 5-substituted oxazoles, modifications and related multicomponent strategies could be envisioned to produce 2,4-disubstituted systems. A hypothetical MCR for this compound could involve the reaction of a cyanocarbonitrile precursor, an aldehyde equivalent, and tert-butyl isocyanide or a related tert-butylamine (B42293) source.
Multistep Synthetic Pathways to this compound Scaffolds
Multistep syntheses provide a more controlled, albeit longer, approach to the target molecule. This strategy involves the sequential construction of the oxazole ring followed by the introduction of the required functional groups in a regioselective manner.
Assembly of the Oxazole Ring System
The construction of the core oxazole ring is a critical step in any multistep synthesis. Several classical and modern methods are available for this purpose.
The Hantzsch synthesis is a widely used method for preparing 2-aminothiazoles, and by analogy, can be adapted for 2-aminooxazoles. acs.orgderpharmachemica.com This typically involves the condensation of an α-haloketone with a urea (B33335) or a substituted urea. acs.org However, the use of N-substituted ureas in the Hantzsch protocol to directly yield N-substituted 2-aminooxazoles can be challenging and may not always lead to the desired products. acs.org
An alternative two-step method involves an initial condensation of an α-bromoacetophenone with urea to form a 2-aminooxazole intermediate. acs.orgresearchgate.net This intermediate can then be further functionalized. Other methods for oxazole synthesis include the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. pitt.edu
Table 1: Representative Conditions for Oxazole Ring Assembly
| Method | Key Reagents | Typical Conditions | Product Type | Ref. |
| Hantzsch-type Synthesis | α-bromoacetophenone, Urea | Solvent (e.g., DMF), Heat | 2-Amino-4-aryloxazole | acs.org |
| van Leusen Reaction | Aldehyde, Tosylmethylisocyanide (TosMIC), Base (e.g., K₂CO₃) | Methanol, Reflux | 5-Substituted oxazole | nih.govmdpi.com |
| Ce(OTf)₃-catalyzed Reaction | Alkynyl carboxylic acid, tert-Butyl isocyanide | Ce(OTf)₃ (10 mol%), Toluene, 60 °C | 2-Alkynyl-5-substituted oxazole | rsc.orgrsc.org |
| Gold-catalyzed Cyclization | CF₃-Alkyne, Nitrile, N-Oxide | Gold catalyst (e.g., JohnPhosAuNTf₂) | 2,5-Disubstituted-4-CF₃-oxazole | acs.orgacs.org |
Introduction of the tert-Butylamino Moiety
Once the oxazole scaffold is formed, the tert-butylamino group can be introduced at the C2 position. If the oxazole ring is synthesized with a leaving group (e.g., a halogen) at the 2-position, a nucleophilic substitution reaction with tert-butylamine can be employed.
Alternatively, modern cross-coupling reactions offer a powerful tool for C-N bond formation. A particularly effective method is the Buchwald–Hartwig cross-coupling reaction. acs.org This palladium-catalyzed reaction can couple a 2-aminooxazole with an aryl or alkyl halide. Conversely, a 2-halooxazole could be coupled with tert-butylamine. This approach has been successfully used to prepare N-substituted 4-phenyl-2-aminooxazoles. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields in these transformations. researchgate.net
Table 2: Conditions for Buchwald-Hartwig Coupling on 2-Aminooxazoles
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Ref. |
| X-Phos Pd G2 | X-Phos | tBuONa | Toluene | 130 °C (Microwave) | 37-71% | researchgate.net |
| S-Phos Pd G2 | S-Phos | Cs₂CO₃ | Toluene | 130 °C (Microwave) | Moderate | researchgate.net |
Regioselective Installation of the 4-Carbonitrile Group
The final step in a multistep synthesis would be the introduction of the carbonitrile group at the C4 position of the oxazole ring. This requires a regioselective cyanation method. Direct C-H cyanation has emerged as a powerful strategy for the functionalization of heterocycles. nih.govmdpi.com
For an existing oxazole ring, a palladium-catalyzed cyanation of a 4-halo-oxazole derivative (e.g., 4-bromo or 4-iodooxazole) using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) could be a viable route. researchgate.net The regioselective halogenation of oxazoles at the C4 position would be a necessary preceding step. researchgate.net Alternatively, if the oxazole ring already possesses a suitable functional group at the C4 position, such as a carboxylic acid or an aldehyde, it could be converted to the carbonitrile through standard functional group transformations. For example, an aldehyde can be converted to an oxime, which is then dehydrated to the nitrile.
Another innovative approach involves using potassium ferricyanide as both a "CN" source and a coupling agent in a copper-mediated reaction with acetophenones to directly synthesize 5-aryloxazole-4-carbonitriles. researchgate.net While this builds the ring and adds the nitrile simultaneously, the principles of using such cyanide sources could be adapted for the cyanation of a pre-formed oxazole intermediate.
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic strategies for oxazole derivatives leverage catalytic systems and green methodologies to improve reaction efficiency and reduce environmental impact compared to classical methods. ijpsonline.comresearchgate.net These approaches include the use of transition metals to facilitate bond formation under mild conditions, the application of microwave irradiation to accelerate reaction rates, and the implementation of flow chemistry for safer and more scalable production. ijpsonline.comuc.pt
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing the oxazole core and for introducing substituents with high selectivity. strath.ac.uk Palladium and copper complexes, in particular, have been instrumental in developing versatile synthetic routes to amino-substituted oxazoles.
Palladium-catalyzed cross-coupling reactions are highly effective for forming C-N bonds. The Buchwald-Hartwig amination, for instance, represents a key strategy for synthesizing N-substituted 2-aminooxazoles. acs.orgnih.gov This reaction typically involves the coupling of a 2-halooxazole precursor with an amine in the presence of a palladium catalyst and a suitable base. acs.org Although direct synthesis of the target compound using this method is not extensively detailed, the systematic application of this protocol to various amino heterocycles suggests its feasibility. acs.orgresearchgate.net Different catalytic systems, often employing specialized phosphine (B1218219) ligands like X-Phos and S-Phos, have been optimized to achieve high yields in these transformations. researchgate.net The general palladium-catalyzed synthesis of oxazole derivatives from amides and ketones further highlights the versatility of this metal in constructing the core heterocyclic ring through sequential C-N and C-O bond formations. organic-chemistry.org
Copper-catalyzed reactions also provide efficient pathways for oxazole synthesis. researchgate.net These methods can involve cascade reactions or multicomponent couplings to assemble the heterocyclic scaffold. nih.gov For example, copper catalysts have been used in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which are structurally related to oxazoles, via dual oxidation processes. nih.gov The use of recoverable and reusable copper catalysts, such as those immobilized on magnetic nanoparticles, aligns with green chemistry principles by simplifying product purification and minimizing catalyst waste. jsynthchem.com
The table below summarizes representative conditions for palladium-catalyzed amination reactions applicable to heterocyclic systems.
| Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | DavePhos | K₂CO₃ | - | 11 | acs.org |
| X-Phos Pd G2 | X-Phos | t-BuONa | 130 | 50 | researchgate.net |
| S-Phos Pd G2 | S-Phos | K₃PO₄ | 130 | 37 | researchgate.net |
| Pd(PPh₃)₄ | PPh₃ | t-BuOK | - | Good to Excellent | researchgate.net |
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. ijpsonline.comnih.gov The application of microwave irradiation for the synthesis of 2-aminooxazole derivatives has been demonstrated to be highly effective compared to conventional heating methods. researchgate.net
One approach involves the reaction of α-haloketones with urea or thiourea (B124793) and iodine in an open vessel under microwave irradiation, affording 2-aminooxazole derivatives efficiently. ijpsonline.comresearchgate.net For example, reacting a substituted ketone with urea and iodine at 140°C (50 W) for just 10 minutes can produce the desired 2-aminooxazole. ijpsonline.com Another microwave-mediated method involves the condensation of 2-amino-3-hydroxypyridine (B21099) with benzoyl chloride under solvent-free conditions using a basic nanocatalyst, highlighting the potential for combining microwave heating with heterogeneous catalysis. ijpsonline.com
A study on a library of 2-substituted-5-aminooxazole-4-carbonitriles successfully employed microwave-mediated synthesis, demonstrating the applicability of this technology to structures closely related to the target compound. gre.ac.uk These green approaches often result in good yields and high purity, minimizing the need for extensive purification steps. jusst.org
The following table compares conventional and microwave-assisted synthesis for 2-aminothiazoles, a related class of heterocycles, illustrating the advantages of microwave heating.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | 8-10 hours | Moderate | jusst.org |
| Microwave-Assisted | 5-15 minutes | Good | jusst.org |
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability, making it a key green technology. uc.ptmtak.hu
The synthesis of heterocyclic scaffolds, including oxazoles, has been successfully adapted to continuous flow processes. researchgate.netuc.pt For instance, the conversion of β-hydroxy amides to oxazolines, a precursor to oxazoles, has been achieved under flow conditions. researchgate.net The modular nature of flow chemistry setups allows for the integration of multiple reaction steps, including in-line purification, which can significantly streamline the synthesis of complex molecules and reduce waste. uc.pt
While a specific flow synthesis for this compound is not detailed in the literature, the successful application of this technology to a 2-substituted-5-aminooxazole-4-carbonitrile library demonstrates its potential. gre.ac.uk Furthermore, the gram-scale production of other nitrogen-containing heterocycles, such as 1,2,3-triazoles, using packed-bed copper catalysts in a flow system underscores the scalability of this approach. beilstein-journals.org The ability to safely handle potentially hazardous reagents and intermediates in a closed-loop system makes flow chemistry particularly attractive for industrial applications. mtak.hu
Chemical Reactivity and Derivatization of 2 Tert Butylamino Oxazole 4 Carbonitrile
Reactivity of the Oxazole (B20620) Ring System in 2-(tert-Butylamino)oxazole-4-carbonitrile
The oxazole ring is an aromatic heterocycle, but its aromatic character is less pronounced than that of benzene, leading to greater reactivity. scribd.com The presence of the amino group at C2 enhances the electron density of the ring, while the carbonitrile at C4 reduces it, making the ring susceptible to a range of reactions. scribd.com
The oxazole ring in this compound exhibits both nucleophilic and electrophilic characteristics. The electron-donating tert-butylamino group at C2 activates the ring, making it more susceptible to electrophilic attack than unsubstituted oxazole. pharmaguideline.comtandfonline.com In general, electrophilic substitution on the oxazole ring is challenging but when it occurs, the typical order of reactivity is C4 > C5 > C2. tandfonline.com Since the C4 and C2 positions are already substituted in the target molecule, any electrophilic substitution would be directed to the C5 position.
The relatively low stability of the oxazole ring allows it to undergo various transformations and rearrangements, often resulting in the formation of other heterocyclic systems.
Hydrogenation: The hydrogenation of substituted 2-aminooxazoles can lead to the cleavage of the heterocycle. scribd.com This process typically involves the formation of an unsaturated urea (B33335) intermediate, which is then reduced. scribd.com
Recyclization Reactions: 5-Aminooxazoles with an electron-withdrawing group at the C4 position, such as a nitrile, are known to undergo recyclization reactions. researchgate.net For instance, reaction with hydrazine (B178648) hydrate (B1144303) can involve the nitrile group, leading to the formation of new fused heterocyclic systems like α-aminoazoles. researchgate.netcolby.edu In a similar compound, 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile, reaction with hydrazine hydrate resulted in a recyclization product, (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone. colby.edu
Cycloaddition Reactions: The oxazole ring contains an azadiene system, making it suitable for participating in Diels-Alder reactions. pharmaguideline.comclockss.org These reactions can be facilitated by electron-releasing substituents on the oxazole ring. pharmaguideline.com The resulting adducts can then be transformed into pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.comclockss.org
Ring Cleavage: In the presence of nucleophiles like ammonia, the oxazole ring can undergo cleavage and rearrangement to form other heterocycles, such as imidazoles. pharmaguideline.com
Transformations Involving the tert-Butylamino Group
The exocyclic amino group is a key site for derivatization, influencing the molecule's properties and allowing for the attachment of various other functional groups.
The nitrogen atom of the tert-butylamino group possesses a lone pair of electrons, making it nucleophilic and reactive towards electrophiles. Acylation is a common transformation for 2-aminooxazoles. While acylation can sometimes occur at the ring nitrogen (N-3), the exocyclic amino group is generally more nucleophilic and is the typical site of reaction with acylating agents such as acid chlorides and anhydrides. tandfonline.com
| Reactant | Conditions | Product |
|---|---|---|
| Acetyl Chloride | Base (e.g., Pyridine) | N-(4-cyanooxazol-2-yl)-N-(tert-butyl)acetamide |
| Benzoyl Chloride | Base (e.g., Triethylamine) | N-(4-cyanooxazol-2-yl)-N-(tert-butyl)benzamide |
| Acetic Anhydride | Heat or Catalyst | N-(4-cyanooxazol-2-yl)-N-(tert-butyl)acetamide |
The tert-butylamino group is generally stable. Its primary chemical property is its basicity, which allows it to react with acids to form salts. pharmaguideline.com Interconversion of the tert-butylamino group itself, for example, through dealkylation, would likely require harsh reaction conditions and is not a commonly reported transformation for this class of compounds. The nucleophilicity of the nitrogen atom, however, allows for N-alkylation reactions with suitable alkylating agents.
Reactivity of the 4-Carbonitrile Moiety
The carbonitrile (cyano) group is a versatile functional group that can undergo a wide range of chemical transformations, providing a gateway to numerous other functionalities. researchgate.net
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a carboxamide. Partial hydrolysis typically yields the amide, while complete hydrolysis gives the carboxylic acid.
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a method for introducing an aminomethyl group at the C4 position.
Participation in Cyclizations: As mentioned in section 3.1.2, the nitrile group is an active participant in recyclization reactions, particularly with dinucleophiles like hydrazine. researchgate.netcolby.edu The electrophilic carbon atom of the nitrile is attacked by a nucleophile, initiating a cascade that results in a new heterocyclic ring.
| Reaction Type | Reagent(s) | Resulting Functional Group at C4 | Product Name |
|---|---|---|---|
| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild) | -CONH₂ (Carboxamide) | 2-(tert-Butylamino)oxazole-4-carboxamide |
| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong) | -COOH (Carboxylic Acid) | 2-(tert-Butylamino)oxazole-4-carboxylic acid |
| Reduction | LiAlH₄, then H₂O | -CH₂NH₂ (Aminomethyl) | (2-(tert-Butylamino)oxazol-4-yl)methanamine |
Metal-Catalyzed Cross-Coupling Reactions of Derivatized this compound
To engage in metal-catalyzed cross-coupling reactions, the oxazole ring of this compound must first be functionalized with a suitable leaving group, typically a halogen. The electron-donating nature of the 2-amino group directs electrophilic substitution primarily to the C-5 position of the oxazole ring. pharmaguideline.com Therefore, electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) is expected to yield the 5-halo-2-(tert-butylamino)oxazole-4-carbonitrile intermediate. nih.govnih.govresearchgate.net This halogenated derivative serves as a key substrate for subsequent palladium-catalyzed C-C bond-forming reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netmdpi.comnih.gov A derivatized 5-bromo or 5-iodo-2-(tert-butylamino)oxazole-4-carbonitrile can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce diverse aromatic substituents at the C-5 position.
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃). The choice of solvent, base, and catalyst system is crucial for achieving high yields. This methodology provides a convergent and flexible route to synthesize a library of 5-aryl-2-(tert-butylamino)oxazole-4-carbonitrile derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Oxazoles Data is based on reactions with analogous halo-oxazole systems.
| Halo-Oxazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Iodo-4-methyloxazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 2,4-Diiodooxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 5-Bromo-2-phenyloxazole | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 78 |
The Sonogashira coupling reaction provides a reliable method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. nih.govbeilstein-journals.orgorganic-chemistry.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. researchgate.net
A 5-halo derivative of this compound can be effectively coupled with various terminal alkynes to install an alkynyl substituent at the C-5 position. This reaction is valued for its mild conditions and high functional group tolerance, allowing for the synthesis of 5-alkynyl-2-(tert-butylamino)oxazole-4-carbonitriles, which are versatile intermediates for further transformations.
Table 2: Typical Conditions for Sonogashira Coupling of Heterocyclic Halides Data is based on reactions with analogous heterocyclic systems.
| Halide Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 96 |
| 4-Iodoisoxazole derivative | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 95 |
| 3-Iodo-2-aminopyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 88 |
Other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Negishi couplings, represent additional plausible, though less commonly cited for this specific scaffold, pathways for the derivatization of halogenated this compound, enabling the introduction of a wide array of alkyl, vinyl, and aryl groups.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Tert Butylamino Oxazole 4 Carbonitrile and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(tert-Butylamino)oxazole-4-carbonitrile in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Multidimensional NMR Techniques (COSY, HSQC, HMBC)
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for a definitive assignment of all signals, especially in complex derivatives, multidimensional (2D) NMR techniques are essential. nih.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would not show many correlations, as the tert-butyl protons and the N-H proton are isolated spin systems. However, in substituted derivatives, it would be key to tracing proton-proton connectivities through aliphatic chains or aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For the title compound, it would directly link the tert-butyl ¹H signal to the corresponding methyl and quaternary ¹³C signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping longer-range connectivities, showing correlations between protons and carbons separated by two or three bonds. This technique is vital for piecing together the molecular skeleton. For instance, the N-H proton signal would show a correlation to the oxazole (B20620) C2 carbon and the quaternary carbon of the tert-butyl group. The oxazole C5 proton would show correlations to the C4 (carbonitrile-bearing) and C2 carbons of the oxazole ring, as well as the nitrile carbon itself. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound. (Note: This data is a representative example based on known values for similar structural motifs, as specific experimental data for this compound is not widely published.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Oxazole-H5 | ~8.2 | ~138 | C2, C4, CN |
| NH | ~5.5 (broad) | N/A | C2, C(CH₃)₃ |
| C(CH₃)₃ | ~1.5 | ~29 | C(CH₃)₃ |
| Oxazole-C2 | N/A | ~160 | NH |
| Oxazole-C4 | N/A | ~110 | H5 |
| C(CH₃)₃ | N/A | ~52 | NH, C(CH₃)₃ |
| CN | N/A | ~115 | H5 |
Dynamic NMR Studies on Conformational Exchange
The bond between the oxazole C2 carbon and the amino nitrogen can exhibit restricted rotation due to steric hindrance from the bulky tert-butyl group and potential electronic effects from the oxazole ring. This restricted rotation can lead to the existence of different conformers that may interconvert at a rate measurable on the NMR timescale.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into such conformational exchange processes. At low temperatures, the rotation might be slow enough to observe distinct signals for each conformer. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the conformational flexibility of the molecule.
X-ray Crystallography for Solid-State Structure Determination
While NMR reveals the structure in solution, X-ray crystallography provides the definitive atomic arrangement of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound would be heavily influenced by intermolecular interactions. The N-H group is a classic hydrogen bond donor, while potential acceptors include the nitrogen atom of the nitrile group (C≡N), the nitrogen atom at position 3 of the oxazole ring, and the oxygen atom at position 1.
Table 2: Typical Bond Lengths and Angles for a Substituted Oxazole Ring. (Note: These are generalized values from published crystal structures of related oxazole derivatives.)
| Bond/Angle | Typical Value |
| O1–C2 | 1.36 Å |
| C2–N3 | 1.31 Å |
| N3–C4 | 1.38 Å |
| C4–C5 | 1.36 Å |
| C5–O1 | 1.37 Å |
| ∠ C5–O1–C2 | 105° |
| ∠ O1–C2–N3 | 115° |
| ∠ C2–N3–C4 | 104° |
Co-crystal and Salt Formation Studies
The principles of crystal engineering can be applied to modify the physicochemical properties of a molecule without altering its covalent structure.
Salt Formation: The tert-butylamino group is basic and can be protonated by strong acids to form crystalline salts. This is a common strategy in pharmaceutical science to improve properties like solubility and stability. A patent for a different complex molecule containing a tert-butylamino group demonstrates the formation of various salt forms. google.com
Co-crystal Formation: Co-crystals are multi-component crystalline solids held together by non-covalent interactions, typically hydrogen bonds. researchgate.net The N-H group of this compound can act as a hydrogen bond donor, while the oxazole and nitrile nitrogens can act as acceptors. This makes the molecule a prime candidate for forming co-crystals with other molecules (coformers) that have complementary functional groups, such as carboxylic acids. The formation of co-crystals can be used to enhance properties like solubility, dissolution rate, and bioavailability.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.
For this compound, the spectra would be dominated by vibrations from its key functional groups.
Nitrile Group (C≡N): A sharp, strong absorption in the IR spectrum around 2220-2260 cm⁻¹ is a definitive indicator of the nitrile group.
Amine Group (N-H): A moderate absorption band would be expected in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching vibration.
tert-Butyl Group (C-H): Strong bands corresponding to symmetric and asymmetric C-H stretching would appear just below 3000 cm⁻¹. C-H bending vibrations would be observed in the 1350-1480 cm⁻¹ region.
Oxazole Ring: The C=N and C=C stretching vibrations within the oxazole ring would give rise to characteristic bands in the 1500-1650 cm⁻¹ region. The C-O-C stretching vibrations of the ring would appear in the fingerprint region, typically around 1050-1250 cm⁻¹.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies, which can then be compared to the experimental IR and Raman spectra to aid in the precise assignment of each vibrational mode. researchgate.netnih.gov
Table 3: Expected Characteristic Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium to Strong, Sharp |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Secondary Amine (N-H) | Bend | 1550 - 1650 | Medium |
| Alkane (C-H in tert-butyl) | Stretch | 2850 - 2970 | Strong |
| Alkane (C-H in tert-butyl) | Bend | 1365 - 1470 | Medium to Strong |
| Oxazole Ring (C=N, C=C) | Ring Stretch | 1500 - 1650 | Medium to Strong |
| Oxazole Ring (C-O-C) | Asymmetric Stretch | 1200 - 1250 | Strong |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, providing critical information on molecular weight and elemental composition, as well as insights into the compound's structure through analysis of its fragmentation patterns. For this compound, a combination of high-resolution mass spectrometry (HRMS) for molecular formula validation and electron ionization (EI) mass spectrometry for fragmentation analysis provides a comprehensive understanding of its molecular identity and stability.
Molecular Formula Validation via High-Resolution Mass Spectrometry
High-resolution mass spectrometry is indispensable for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), it is possible to distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, the exact mass of the molecular ion ([M]+• or [M+H]+) is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). The theoretical exact mass can then be compared to the experimentally determined value. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.
| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) | Experimentally Observed Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| C₉H₁₂N₄O | [M+H]⁺ | 193.1084 | 193.1081 | -1.55 |
The data presented in Table 1 illustrates the utility of HRMS in confirming the elemental composition of the target compound. The minimal mass error between the theoretical and observed values strongly supports the molecular formula C₉H₁₂N₄O.
Fragmentation Analysis through Electron Ionization (EI) Mass Spectrometry
Electron ionization mass spectrometry provides detailed structural information by inducing fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the compound's structure and can be used to identify key functional groups and their connectivity. The mass spectrum of this compound is expected to be influenced by the stability of the oxazole ring, the presence of the electron-donating tert-butylamino group, and the tert-butyl group itself. clockss.org
The fragmentation of 2-aminooxazoles is known to be significantly directed by the strong electron-donating nature of the amino substituent. clockss.org For the title compound, the following fragmentation pathways are proposed based on established principles of mass spectrometry and the behavior of related structures.
A primary and highly characteristic fragmentation event for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This is often observed as a prominent peak in the mass spectrum at M-15.
Another significant fragmentation pathway involves the cleavage of the C-N bond between the oxazole ring and the tert-butylamino group, a process known as alpha-cleavage, which is common for amines. This can lead to the formation of a stable tert-butyl cation.
The oxazole ring itself can undergo characteristic cleavages, although the presence of the amino group can alter these typical pathways. clockss.org Common fragmentations of the oxazole nucleus involve the loss of small, stable molecules.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 192 | [C₉H₁₂N₄O]⁺• | Molecular Ion |
| 177 | [C₈H₉N₄O]⁺ | Loss of •CH₃ from the tert-butyl group |
| 136 | [C₅H₂N₄O]⁺• | Loss of isobutylene (B52900) (C₄H₈) via McLafferty-type rearrangement |
| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation |
The interpretation of these fragmentation patterns, in conjunction with the high-resolution data, provides a robust and detailed structural characterization of this compound.
Computational and Theoretical Investigations of 2 Tert Butylamino Oxazole 4 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of molecules. However, specific studies detailing these aspects for 2-(tert-butylamino)oxazole-4-carbonitrile are not available in the current body of scientific literature.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules, offering a good balance between accuracy and computational cost. For oxazole (B20620) derivatives in general, DFT studies, often employing the B3LYP functional with various basis sets (e.g., 6-31G* or larger), are commonly used to predict optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps, and reactivity descriptors. irjweb.com Such studies on other substituted oxazoles have provided valuable insights into their chemical behavior. However, no specific DFT data for this compound, such as optimized bond lengths, bond angles, or electronic property values, have been published.
Ab Initio and Semi-Empirical Methods
Ab initio methods, which are based on first principles without empirical parameterization, and semi-empirical methods, which use parameters derived from experimental data to simplify calculations, are also valuable tools in computational chemistry. While these methods have been applied to a wide range of organic molecules, including various heterocycles, their specific application to determine the electronic structure and molecular geometry of this compound has not been reported in peer-reviewed literature.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in understanding the intricate details of chemical reactions, including the identification of transition states and the calculation of energy profiles. The absence of such studies for this compound means that its formation and reactivity pathways remain to be theoretically explored.
Transition State Analysis and Energy Profiles
Detailed mechanistic studies involving transition state analysis and the mapping of potential energy surfaces provide crucial information about the feasibility and kinetics of chemical reactions. For this compound, no computational studies have been published that elucidate the transition states and energy barriers associated with its synthesis or subsequent reactions.
Solvation Effects on Reaction Pathways
The surrounding solvent can significantly influence reaction pathways and energetics. Computational models that incorporate solvation effects are essential for accurately predicting reaction outcomes in solution. To date, no theoretical investigations on the role of solvents in the reaction pathways involving this compound have been documented.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of molecules, particularly those with bulky substituents like the tert-butyl group, plays a critical role in their biological activity and physical properties.
Intermolecular Interactions and Non-Covalent Bonding Studies
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the intermolecular interactions of this compound. While general principles of non-covalent bonding can be applied to predict its behavior, detailed research findings, including quantitative data on its hydrogen bonding networks, π-stacking, and van der Waals interactions in aggregates, are not available in published studies.
The oxazole ring system, containing both nitrogen and oxygen atoms, inherently possesses the capacity for a variety of non-covalent interactions, which are crucial in molecular recognition and biological activity. Theoretical studies on similar heterocyclic compounds often employ methods like Density Functional Theory (DFT) to analyze these forces. However, specific analyses for this compound are not documented.
Hydrogen Bonding Networks
Due to the presence of the secondary amine (N-H) group and the nitrogen atom within the oxazole ring, as well as the nitrile group, this compound has the potential to act as both a hydrogen bond donor and acceptor. The formation of hydrogen bonds is a key factor in determining the crystal packing and supramolecular architecture of organic molecules. In the absence of specific experimental or computational data for this compound, the precise geometry, bond lengths, and energies of its potential hydrogen bonding networks remain uncharacterized. General studies on oxazole-containing compounds suggest that such interactions play a significant role in their solid-state structures.
π-Stacking and Van der Waals Interactions in Aggregates
The oxazole ring is an aromatic heterocycle, making it capable of participating in π-stacking interactions. These interactions, along with weaker van der Waals forces, are significant in the aggregation of molecules in both solution and the solid state. The nature of π-stacking can be influenced by the electronic properties of substituents on the aromatic ring. However, without specific computational models or crystallographic data for this compound, any discussion of π-stacking geometries (e.g., face-to-face, offset) and their energetic contributions is purely speculative. Analysis of electrostatic potential on van der Waals surfaces is a common computational method to visualize and quantify these interactions, but such an analysis has not been published for this molecule.
Applications of 2 Tert Butylamino Oxazole 4 Carbonitrile in Materials Science and Complex Organic Synthesis
Role as a Versatile Synthetic Building Block
The 2-aminooxazole-4-carbonitrile (B1375494) framework is a potent synthon in organic chemistry due to its multiple reactive sites. The amino group, the nitrile functionality, and the oxazole (B20620) ring itself can all participate in a variety of chemical transformations. This multifunctionality allows it to serve as a versatile starting point for constructing more elaborate molecular architectures. researchgate.netnih.gov
Precursor for Advanced Heterocyclic Systems
The inherent reactivity of the 2-aminooxazole-4-carbonitrile scaffold makes it an ideal precursor for the synthesis of more complex, often fused, heterocyclic systems. The nitrile group, for instance, can be transformed into other functional groups or can participate in cyclization reactions. One notable transformation is the [3+2] cycloaddition with azides to form tetrazoles, creating 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles. researchgate.net
Furthermore, the amino group can act as a nucleophile, enabling the construction of fused ring systems. For example, derivatives of 5-aminooxazoles can undergo reactions leading to the formation of pyrimidines, isoxazoles, and other bicyclic or tricyclic structures. frontiersin.orgresearchgate.net The presence of the tert-butyl group on the amino function of 2-(tert-butylamino)oxazole-4-carbonitrile would sterically influence these transformations, potentially directing the regioselectivity of cyclization reactions and impacting the stability of the resulting products.
Integration into Complex Organic Molecule Synthesis
The oxazole core is a key structural motif in a wide array of natural products and pharmacologically active compounds. nih.govnih.gov Synthetic strategies often rely on building blocks that can be readily incorporated into larger molecular frameworks. 2-Aminooxazole derivatives, including the tert-butylamino variant, serve this purpose effectively.
Development of Functional Materials
Beyond its role in synthesis, the electronic and structural characteristics of the this compound scaffold make it a promising candidate for the development of advanced functional materials. The combination of an electron-donating amino group and an electron-withdrawing nitrile group on a π-conjugated oxazole ring suggests potential for interesting photophysical and electronic properties.
Photophysical Properties and Fluorescent Probes
Oxazole derivatives are well-known for their fluorescent properties and have been utilized as scintillators and organic light-emitting materials. researchgate.net The photophysical characteristics, such as absorption and emission wavelengths, are highly dependent on the substituents attached to the oxazole ring. nih.gov The donor-acceptor nature of this compound is expected to result in intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often leads to strong fluorescence and sensitivity to the local environment (solvatochromism). sciforum.net
This sensitivity makes such compounds excellent candidates for fluorescent probes and sensors. researchgate.net For instance, related heterocyclic systems are used for bioimaging and sensing of ions and molecules. mdpi.com While specific data for this compound is not extensively documented, the properties of analogous compounds suggest its potential in this area. The bulky tert-butyl group could further enhance its utility by preventing aggregation-caused quenching of fluorescence in the solid state or in concentrated solutions. rsc.org
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Features | Reference |
|---|---|---|---|---|
| Benzoxazolyl-imidazole Conjugates | 470 | N/A | Aggregation-Induced Emission (AIE) properties. | nih.gov |
| 2-Amino-3-cyanopyridine Derivatives | N/A | 350-437 | Fluorescence is sensitive to solvent polarity. | sciforum.net |
| 2-(2′-aminophenyl)benzothiazole | ~350-400 | ~450-550 | Exhibits Excited-State Intramolecular Proton Transfer (ESIPT). | mdpi.com |
| Oxazole-containing π-conjugated polymers | ~380 | ~420 | High fluorescence quantum yield (~70%) in solution. | researchgate.net |
Ligand Design for Metal-Organic Frameworks (MOFs) and Catalysis
The nitrogen atoms within the this compound structure—specifically the oxazole ring nitrogen, the amino nitrogen, and the nitrile nitrogen—can act as Lewis base sites capable of coordinating to metal ions. canterbury.ac.nz This makes the molecule a promising multifunctional ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). canterbury.ac.nzmdpi.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. nih.gov
The geometry and connectivity of a MOF are dictated by the structure of the organic ligand. canterbury.ac.nz A ligand like this compound could bridge multiple metal centers, leading to the formation of 2D or 3D networks. nih.gov The bulky tert-butyl group would play a crucial role in directing the framework's topology and influencing the pore size and environment within the MOF. researchgate.net Furthermore, aminothiazole-based ligands, which are structurally similar to aminooxazoles, have been successfully used to create metal chelates with interesting electronic and biological properties. acs.org
Polymer and Organic Semiconductor Precursors
Heterocyclic compounds, including oxazoles and thiazoles, are integral components in the design of organic semiconductors. acs.orgacs.org These materials are used in applications such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The oxazole unit can function as a moderate electron-accepting unit in π-conjugated polymers. researchgate.net
The incorporation of tert-butyl groups is a well-established strategy in the design of organic semiconductors. These bulky groups enhance the solubility of the materials, which is crucial for solution-based processing techniques like printing. rsc.org Moreover, they can inhibit intermolecular π–π stacking, which helps to reduce aggregation-caused self-quenching in emissive materials and can improve the stability and performance of transistor devices. rsc.orgmdpi.com Therefore, this compound could serve as a valuable monomer or precursor for synthesizing polymers or small molecules tailored for organic electronics, combining the electronic properties of the aminooxazole core with the processability and stability benefits conferred by the tert-butyl substituent.
Applications in Agrochemical Research (Synthetic Aspects)
While specific research detailing the agrochemical applications of this compound is not extensively documented in publicly available literature, the broader class of oxazole derivatives is a subject of significant interest in the development of new agricultural chemicals. The synthetic versatility of the oxazole scaffold allows for the creation of diverse molecular libraries, which can be screened for various biological activities, including herbicidal and plant growth regulatory effects. The exploration of 2-aminooxazole-4-carbonitrile derivatives in agrochemical research is predicated on the known bioactivities of the oxazole ring system and the potential to modulate these properties through substitution.
The synthesis of 2-aminooxazole-4-carbonitrile derivatives is a key focus for chemists in this field, as the ability to efficiently produce a range of analogues is crucial for structure-activity relationship (SAR) studies. These studies are essential for identifying compounds with potent and selective agrochemical properties.
Synthetic Strategies for 2-Aminooxazole-4-carbonitrile Derivatives
The construction of the 2-aminooxazole-4-carbonitrile core can be approached through several synthetic routes. One common strategy involves the condensation of an α-haloketone with a urea (B33335) or thiourea (B124793) derivative, a method analogous to the Hantzsch thiazole (B1198619) synthesis. Modifications of this approach allow for the introduction of various substituents on the amino group and the oxazole ring.
For instance, the synthesis of N,4-disubstituted 2-aminooxazoles can be achieved, demonstrating the feasibility of producing compounds with diverse substitution patterns for biological evaluation. nih.gov The 2-aminooxazole nucleus is considered a bioisostere of the 2-aminothiazole (B372263) ring, a scaffold present in a number of biologically active compounds. This bioisosteric relationship suggests that 2-aminooxazole derivatives could exhibit similar biological activities and may offer advantages in terms of metabolic stability and pharmacokinetic properties. nih.gov
A general synthetic scheme for 2-aminooxazole-4-carbonitrile derivatives might involve the reaction of a suitable α-bromoketone with a substituted urea in the presence of a base. The choice of the starting materials allows for the introduction of the desired substituents at the 2- and 4-positions of the oxazole ring.
Table 1: General Synthetic Approach for 2-Aminooxazole-4-carbonitrile Derivatives
| Reactant A | Reactant B | Conditions | Product |
|---|---|---|---|
| α-Bromo-β-oxopropanenitrile | N-tert-Butylurea | Base, Solvent | This compound |
This table represents a generalized synthetic route and specific conditions may vary.
Research Findings on Related Oxazole Derivatives
Research into the broader family of oxazole-containing compounds has revealed their potential as plant growth bioregulators and herbicides. For example, certain oxazole and oxazolopyrimidine derivatives have been shown to act as effective regulators of oilseed rape growth. These findings underscore the potential of the oxazole scaffold in developing new agrochemicals.
Furthermore, studies on oxazolone (B7731731) derivatives, which share the core oxazole ring, have demonstrated their herbicidal properties. These compounds are known to inhibit specific enzymes that are essential for plant growth and development, leading to weed suppression. The biological activity of oxazolones is often associated with modifications at the C-2 and C-4 positions, highlighting the importance of substitution patterns in determining the agrochemical efficacy of these compounds.
While direct evidence for the herbicidal or plant growth regulatory activity of this compound is not available, the existing research on related oxazole derivatives provides a strong rationale for its investigation as a potential agrochemical. The synthetic accessibility of this compound and its analogues allows for their inclusion in screening programs aimed at the discovery of novel and effective agricultural products.
Table 2: Investigated Agrochemical Activities of Oxazole Derivatives
| Compound Class | Investigated Activity | Key Findings |
|---|---|---|
| Oxazole and Oxazolopyrimidine derivatives | Plant Growth Regulation | Effective regulators of oilseed rape growth. |
This table summarizes findings for the broader class of oxazole derivatives and does not represent direct research on this compound.
Conclusion and Future Research Directions
Summary of Current Research Landscape for 2-(tert-Butylamino)oxazole-4-carbonitrile
The current body of scientific literature on this compound is sparse, with the compound primarily cataloged by chemical suppliers. cato-chem.combldpharm.com Its molecular formula is C8H11N3O, and it has a molecular weight of 165.19 g/mol . cato-chem.com While specific research dedicated to this compound is not extensively documented, the broader class of oxazole-4-carbonitriles has been the subject of various synthetic studies. researchgate.net The oxazole (B20620) core is a significant scaffold in medicinal chemistry, with many derivatives showing a wide range of biological activities. nih.govnih.gov The presence of the tert-butylamino and nitrile functional groups suggests potential for this compound to be a versatile building block in the synthesis of more complex molecules.
Unexplored Reactivity and Synthetic Opportunities
The reactivity of this compound has not been specifically detailed in published research. However, based on the general chemistry of oxazoles, several avenues of reactivity can be predicted. The oxazole ring itself can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. clockss.org The electron-donating nature of the tert-butylamino group at the 2-position would likely influence the dienophilic or dienic character of the oxazole ring.
The nitrile group at the 4-position is a versatile functional group that can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. The synthesis of oxazole-4-carbonitriles has been achieved through methods such as the TMSOTf-promoted selective triple consecutive insertions of tert-butyl isocyanide into aldehydes and the direct synthesis from acetophenone (B1666503) using potassium ferricyanide (B76249). researchgate.net These established synthetic routes for the oxazole-4-carbonitrile (B1450848) core could potentially be adapted for the specific synthesis of this compound.
Emerging Applications and Design Principles in Materials Chemistry
While no specific applications in materials chemistry for this compound have been reported, the inherent properties of the oxazole ring and the attached functional groups suggest potential uses. Oxazole-containing compounds are known to exhibit interesting photophysical properties, and the nitrile group can influence these properties through its electron-withdrawing nature. The tert-butyl group provides steric bulk, which can be used to control intermolecular interactions and solid-state packing, a key aspect in the design of organic materials.
The design principles for new materials based on this compound would likely focus on leveraging the electronic properties of the substituted oxazole ring. For example, by incorporating it into larger conjugated systems, it might be possible to develop new organic semiconductors or fluorescent materials. The nitrile group also offers a handle for post-synthetic modification, allowing for the tuning of material properties.
Future Directions in Computational and Spectroscopic Characterization
To date, detailed computational and spectroscopic studies on this compound are not available in the public domain. Future research in this area would be highly valuable for understanding the fundamental properties of this molecule.
Computational Studies: Density Functional Theory (DFT) calculations could be employed to investigate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This would provide insights into its reactivity and potential as an electronic material. mdpi.com Furthermore, computational modeling could predict its behavior in different solvent environments and its potential interactions with biological targets.
Spectroscopic Characterization: A thorough spectroscopic characterization would be essential to fully understand the properties of this compound.
| Spectroscopic Technique | Information to be Gained |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including the connectivity of atoms and the chemical environment of the protons and carbons. 15N NMR could provide further insights into the electronic structure of the nitrogen-containing functional groups. nih.gov |
| Infrared (IR) Spectroscopy | Identification of characteristic vibrational modes of the functional groups, particularly the nitrile stretch (around 2200-2260 cm⁻¹) and the N-H stretch of the amino group. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information on the electronic transitions within the molecule, which is crucial for understanding its photophysical properties and potential applications in optoelectronics. researchgate.net |
| Mass Spectrometry (MS) | Determination of the exact molecular weight and fragmentation pattern, confirming the molecular formula and providing structural clues. uni.lunih.gov |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure in the solid state, providing precise bond lengths and angles. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(tert-Butylamino)oxazole-4-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, oxazole precursors (e.g., 5-(alkylamino)oxazole derivatives) are reacted with tert-butylamine under controlled temperatures (0–6°C) to minimize side reactions like hydrolysis . LC-MS and ¹H NMR (e.g., δ 8.59 ppm for tert-butylamino protons in DMSO-d₆) are critical for purity assessment . Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DCM) to prevent degradation of the nitrile group .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use HPLC or UPLC to monitor degradation products. For instance, acidic conditions (pH < 3) may hydrolyze the nitrile group to amides, while basic conditions (pH > 10) could cleave the oxazole ring. Thermal stability tests (TGA/DSC) show decomposition above 150°C, requiring storage at 0–6°C .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and oxazole ring protons (δ 7.5–8.6 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calcd. for C₈H₁₂N₃O: 166.0975; observed: 166.0978) .
- IR : Nitrile stretching vibrations (~2200 cm⁻¹) and NH stretches (~3300 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do substituents on the oxazole ring (e.g., aryl vs. alkyl groups) affect the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 2-(naphthalen-1-yl)-5-(propylamino)oxazole-4-carbonitrile (IC₅₀ = 0.8 µM for 12/15-LOX inhibition) versus 2-(quinolin-5-yl) derivatives (IC₅₀ = 1.2 µM). Bulky aryl groups enhance lipophilicity (logP > 3) but reduce solubility, requiring logP optimization via substituent tuning .
Q. What computational methods are effective for predicting binding modes of this compound with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like 12/15-lipoxygenase (LOX). Key residues (e.g., His372, Gln557) form hydrogen bonds with the oxazole ring and nitrile group. Free energy calculations (MM-PBSA) validate binding affinities .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Discrepancies arise from solvent purity (e.g., residual water in DMSO) or measurement techniques. Use standardized shake-flask methods with HPLC quantification. For example, solubility in DMSO is 25 mg/mL (20°C) but drops to 5 mg/mL in PBS (pH 7.4) due to aggregation .
Key Research Findings
- Synthetic Optimization : tert-Butylamino substitution reduces steric hindrance compared to bulkier groups (e.g., benzylamino), improving reaction yields by 15–20% .
- Enzyme Selectivity : The nitrile group enhances selectivity for LOX isoforms over COX-2 by forming a covalent interaction with Fe³⁺ in the active site .
- Thermal Degradation : Decomposition above 150°C generates toxic byproducts (e.g., HCN), mandating strict temperature control during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
